molecular formula C11H14N2O2 B15368488 4-Amino-2,5-diethoxybenzonitrile

4-Amino-2,5-diethoxybenzonitrile

Cat. No.: B15368488
M. Wt: 206.24 g/mol
InChI Key: PPJFZEGZGJURFF-UHFFFAOYSA-N
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Description

4-Amino-2,5-diethoxybenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at the 4-position and ethoxy groups (-OCH₂CH₃) at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₁₃N₂O₂, with a molecular weight of 205.24 g/mol.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-amino-2,5-diethoxybenzonitrile

InChI

InChI=1S/C11H14N2O2/c1-3-14-10-6-9(13)11(15-4-2)5-8(10)7-12/h5-6H,3-4,13H2,1-2H3

InChI Key

PPJFZEGZGJURFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C#N)OCC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () describes 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide (CAS: 52298-44-9), which differs significantly from 4-Amino-2,5-diethoxybenzonitrile in both substituents and functional groups. Below is a systematic comparison with hypothetical analogs based on structural and functional group variations:

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications
This compound 2,5-diethoxy, 4-amino Nitrile (-CN) 205.24 Synthetic intermediate
4-Amino-2,5-dimethoxybenzonitrile* 2,5-dimethoxy, 4-amino Nitrile (-CN) 177.17 Pharmaceuticals research
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide () 2,5-dimethoxy, 4-amino Sulphonamide (-SO₂NHPh) 308.35 Dye/pigment intermediates

*Hypothetical analog for illustrative purposes.

Key Comparison Points

Substituent Effects: Ethoxy vs. Methoxy analogs may exhibit faster metabolic clearance due to smaller size . Nitrile vs. Sulphonamide: The nitrile group is electron-withdrawing, activating the benzene ring for electrophilic substitution at specific positions. In contrast, the sulphonamide group in ’s compound introduces hydrogen-bonding capability, affecting intermolecular interactions and biological activity .

Reactivity :

  • Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas sulphonamides participate in condensation reactions or act as directing groups in synthesis.

Applications: this compound: Likely used in fine chemical synthesis due to nitrile versatility. Sulphonamide analog (): Employed in dye/pigment intermediates, as sulphonamides stabilize chromophores .

Limitations of Available Evidence

The compound in has distinct functional groups (sulphonamide, methoxy) and a phenyl substituent, making direct comparisons speculative. Authoritative data on the target compound’s physicochemical properties (e.g., melting point, logP) or synthetic routes are absent in the provided material.

Recommendations for Further Research

To conduct a rigorous comparison, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on:

  • Synthetic routes : Nitration/alkylation strategies for ethoxy-substituted benzonitriles.
  • Structure-activity relationships (SAR) : Impact of ethoxy vs. methoxy on drug candidate profiles.
  • Thermodynamic data : Experimental solubility, stability, and reactivity metrics.

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